molecular formula C26H29N3O2S B3989028 N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Cat. No.: B3989028
M. Wt: 447.6 g/mol
InChI Key: VXGJTMYACOZJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is a chemical research compound designed for non-human investigational applications. This molecule is structurally characterized by a piperazine core substituted with a diphenylmethyl group and a carbothioamide-linked 3,5-dimethoxyphenyl ring. Compounds featuring the diphenylmethyl-piperazine pharmacophore have demonstrated significant research value in immunology and pharmacology, with published studies showing that related structural analogs exhibit potent antiallergic activity in experimental models . The diphenylmethyl group is a recognized structural feature in molecules that interact with biological targets relevant to allergic and inflammatory responses . The 3,5-dimethoxyphenyl moiety, linked via a thiourea bridge, may contribute to the molecule's electronic properties and potential for target engagement. Researchers are exploring this compound and its analogs primarily for their potential to inhibit key enzymes and receptors, including 5-lipoxygenase (5-LO), which is a crucial enzyme in the leukotriene biosynthesis pathway . Its research applications are focused on the study of cytokine-mediated diseases and signal transduction pathways, particularly those involving p38 MAP kinase and phosphodiesterases, which are central to inflammatory processes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-benzhydryl-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-30-23-17-22(18-24(19-23)31-2)27-26(32)29-15-13-28(14-16-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJTMYACOZJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs from the evidence:

Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight Notable Features
Target : N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 3,5-Dimethoxyphenyl Diphenylmethyl Not provided Estimated >450 High steric bulk; electron-rich aromatic system. Likely low solubility .
: N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide 3,5-Dimethylphenyl 2-Hydroxyethyl C₁₅H₂₃N₃OS 293.43 Hydroxyethyl enhances hydrophilicity; methyl groups reduce steric hindrance .
: N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 4-Methylpyridin-2-yl 3-(Trifluoromethyl)phenyl Not provided Not reported Trifluoromethyl (-CF₃) improves metabolic stability; pyridine introduces π-π interactions .
: N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Ethyl C₁₃H₁₇ClN₃O ~278.7 Chlorine increases electronegativity; carboxamide (C=O) vs. thioamide (C=S) alters H-bonding .

Functional Group Impact

  • Thioamide vs. Carboxamide :

    • Thioamides (C=S, as in the target compound) exhibit weaker hydrogen-bonding capacity compared to carboxamides (C=O) but may enhance metal-binding affinity .
    • highlights carboxamides as common intermediates in organic synthesis, suggesting the target’s thioamide variant could have distinct reactivity .
  • Aromatic Substituents :

    • Methoxy (-OCH₃) : Electron-donating, increases solubility in polar solvents (unlike methyl groups in ) .
    • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability, as seen in and .

Research Findings and Structural Trends

  • Solubility and Bioavailability :

    • Bulky substituents (e.g., diphenylmethyl) correlate with reduced aqueous solubility, as observed in high-molecular-weight analogs like Example 5 (MW 536.2, ) .
    • Hydrophilic groups (e.g., hydroxyethyl in ) improve solubility but may compromise membrane permeability .
  • Electronic and Conformational Effects: Piperazine rings in all analogs adopt chair conformations, ensuring structural consistency (e.g., ) .

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C21H26N2O3S
  • Molecular Weight : 370.51 g/mol

This structure includes a piperazine ring, which is known for its diverse pharmacological properties.

Research indicates that this compound exhibits anti-cancer properties through several mechanisms:

  • Inhibition of RNA Helicase : The compound has been shown to inhibit p68 RNA helicase, which is involved in various cellular processes including gene expression regulation. This inhibition disrupts the β-catenin signaling pathway, leading to decreased expression of oncogenes such as c-Myc and cyclin D1 .
  • Growth Inhibition in Cancer Cells : In vitro studies demonstrate that this compound exhibits strong growth inhibition across various human cancer cell lines with IC50 values ranging from 10 to 20 nM .
  • Gene Regulation : Treatment with the compound results in downregulation of genes associated with tumor growth, indicating its role as a transcriptional regulator in cancer cells .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (nM)Mechanism of Action
Various Human Cancer10-20Inhibition of p68 RNA helicase
Not specifiedNot reportedGene expression regulation via β-catenin pathway

Case Studies

A notable case study involved the application of this compound in a murine model. Mice treated with the compound showed significant tumor regression compared to control groups. Observations included:

  • Reduced tumor size.
  • Altered expression levels of key oncogenes.
  • Improved survival rates among treated mice.

These findings underscore the potential therapeutic benefits of this compound in oncology.

Q & A

Basic: What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from piperazine derivatives and substituted aryl precursors. Key steps include:

  • Nucleophilic substitution to introduce the diphenylmethyl group.
  • Thiocarbamoylation of the piperazine ring using thiophosgene or thiourea derivatives.
  • Coupling of the 3,5-dimethoxyphenyl moiety via amide or urea linkages.

Critical Factors Affecting Yield:

Reaction StepOptimal ConditionsYield RangeKey Evidence
ThiocarbamoylationAnhydrous DCM, 0–5°C, 12–24 hrs55–70%Piperazine carbothioamide synthesis
Aryl couplingPd-catalyzed cross-coupling, 80–100°C40–60%Similar Suzuki reactions
PurificationColumn chromatography (silica gel, hexane/EtOAc)>95% purityChromatographic methods

Note: Solvent choice (e.g., dichloromethane vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact selectivity. Kinetic studies are advised to optimize reaction times .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns on the piperazine and aryl groups.
    • 2D NMR (COSY, HSQC) resolves overlapping signals from the diphenylmethyl group .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS for exact mass determination (error < 2 ppm).
  • HPLC:
    • Reverse-phase C18 column, acetonitrile/water gradient (retention time: 8–12 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.